molecular formula C9H14N2 B1427389 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole CAS No. 1309788-49-5

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1427389
CAS No.: 1309788-49-5
M. Wt: 150.22 g/mol
InChI Key: XQGNCGWYJNMRTK-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a tetrahydroindazole core with two methyl groups at the 6th position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones or aldehydes, followed by cyclization to form the indazole ring. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as transition metal-catalyzed reactions and reductive cyclization are often employed to achieve efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce dihydroindazoles .

Scientific Research Applications

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

    4,5,6,7-Tetrahydroindazole: Lacks the methyl groups at the 6th position, resulting in different chemical and biological properties.

    6-Methyl-4,5,6,7-tetrahydroindazole: Contains only one methyl group, which affects its reactivity and biological activity.

    2H-Indazole: A different tautomeric form with distinct chemical behavior.

Uniqueness: 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is unique due to the presence of two methyl groups at the 6th position, which can influence its steric and electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6,6-dimethyl-1,4,5,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2)4-3-7-6-10-11-8(7)5-9/h6H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGNCGWYJNMRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)NN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-[1-hydroxy-meth-(Z)-ylidene]-5,5-dimethyl-cyclohexanone (1.64 g, 10.6 mmol) in MeOH (10 mL) was added hydrazine (0.33 mL, 10.6 mmol) dropwise. The exothermic reaction was controlled by intermitant use of an ice bath. The yellow reaction mixture was stirred at room temperature for 30 min then concentrated. The residue was dissolved in CH2Cl2 and washed with water. The organic layer was dried over MgSO4 and concentrated to afford 1.53 g (96%) of 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole as a yellow solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 7.32 (s, 1H), 2.55 (t, J=6.4 Hz, 2H), 2.44 (s, 2H), 1.53 (t, J=6.4 Hz, 2H), 1.01 (s, 6H).
Quantity
1.64 g
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reactant
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0.33 mL
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reactant
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, to a suspension of sodium hydride (28 g, 697 mmol) in tetrahydrofuran (500 ml) was added dropwise a solution of 3,3-dimethylcyclohexanone (80 g, 634 mmol) in tetrahydrofuran (250 ml) under ice-cooling over about 1 hr, and the mixture was stirred for 1 hr. Then, a solution of ethyl formate (99 g, 1.3 mol) in tetrahydrofuran (250 ml) was added dropwise over about 1 hr, and the mixture was stirred under ice-cooling for 1 hr, and at room temperature for 1 hr. To the reaction mixture were added water and ethyl acetate, and the organic layer was separated and extracted with 2 N aqueous sodium hydroxide solution. The aqueous layer was acidified with concentrated hydrochloric acid, and extracted with ethyl acetate. Then, the organic layer was washed with saturated brine, and dried over sodium sulfate. Sodium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give 4,4-dimethyl-2-oxocyclohexanecarbaldehyde. To a solution of the obtained 4,4-dimethyl-2-oxocyclohexanecarbaldehyde in methanol (376 ml) was added dropwise a solution of hydrazine monohydrate (31 ml, 640 mmol) in methanol (31 ml) with heating under reflux over about 1 hr, and the mixture was stirred for 15 min. The reaction mixture was concentrated under reduced pressure, ethyl acetate and water were added, and the organic layer was separated. Then, the organic layer was washed with saturated brine, and dried over sodium sulfate. Sodium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole. To a solution of the obtained 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole in N,N-dimethylformamide (1.4 L) were added iodine (232 g, 915 mmol) and potassium hydroxide (121 g, 1.8 mol) at room temperature, and the mixture was stirred for about 4 hr. Then, under ice-cooling, an aqueous solution (800 ml) of sodium hydrogensulfite (80 g) was added dropwise. Water (2 L) was added, and the mixture was extracted with ethyl acetate. The organic layer was washed successively with water and saturated brine, and dried over sodium sulfate. Sodium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure. Then, hexane (350 ml) was added to the residue, and the mixture was stirred at room temperature. The precipitated crystals were collected by filtration, washed with hexane, and dried under reduced pressure to give 3-iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole (41 g, yield 23%).
Quantity
0 (± 1) mol
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31 mL
Type
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Reaction Step One
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376 mL
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31 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 3
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 4
Reactant of Route 4
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 5
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 6
Reactant of Route 6
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole

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